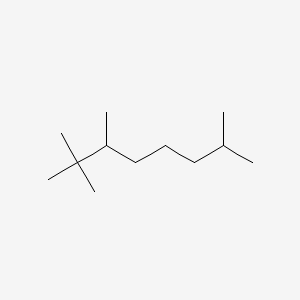
2,2,3,7-Tetramethyloctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,7-Tetramethyloctane is an organic compound with the molecular formula C12H26. It is a branched alkane, which means it consists of a chain of carbon atoms with branches of methyl groups attached. This compound is one of the many isomers of octane, and it is characterized by its unique arrangement of methyl groups at the 2, 2, 3, and 7 positions on the octane chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,7-Tetramethyloctane can be achieved through various organic synthesis methods. One common approach involves the alkylation of a suitable precursor with methyl groups. For instance, starting with a linear octane chain, specific methylation reactions can be carried out using reagents such as methyl iodide (CH3I) in the presence of a strong base like sodium hydride (NaH) to introduce the methyl groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes where alkanes are subjected to isomerization reactions. Catalysts such as zeolites or metal oxides can be used to facilitate the rearrangement of carbon atoms and the introduction of methyl groups. These processes are typically carried out under high temperature and pressure conditions to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,7-Tetramethyloctane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons by removing methyl groups or hydrogenating double bonds if present.
Substitution: Halogenation reactions can introduce halogen atoms (e.g., chlorine, bromine) into the compound, replacing hydrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium (Pd) or platinum (Pt) is often used for reduction reactions.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl2) or bromine (Br2) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Depending on the extent of oxidation, products can include 2,2,3,7-tetramethyloctanol, 2,2,3,7-tetramethyloctanone, or 2,2,3,7-tetramethyloctanoic acid.
Reduction: Products can include simpler alkanes or fully hydrogenated forms of the compound.
Substitution: Halogenated derivatives such as 2,2,3,7-tetramethyl-1-chlorooctane or 2,2,3,7-tetramethyl-1-bromooctane.
Scientific Research Applications
2,2,3,7-Tetramethyloctane has various applications in scientific research, including:
Chemistry: It is used as a reference compound in studies of alkane isomerization and as a model compound for understanding the behavior of branched alkanes in different chemical reactions.
Biology: Research on the biological effects of branched alkanes can involve this compound to study its interactions with biological membranes and its potential as a biofuel.
Medicine: While not directly used as a drug, its derivatives or similar compounds can be studied for their pharmacological properties and potential therapeutic applications.
Industry: It can be used in the formulation of specialty chemicals, lubricants, and as a component in fuel additives to improve combustion efficiency.
Mechanism of Action
The mechanism of action of 2,2,3,7-Tetramethyloctane in chemical reactions involves the interaction of its branched structure with various reagents and catalysts. The presence of multiple methyl groups can influence the reactivity and selectivity of the compound in different reactions. For example, the steric hindrance provided by the methyl groups can affect the approach of reagents and the formation of transition states during reactions.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetramethyloctane: Another isomer of octane with methyl groups at the 2, 2, 3, and 3 positions.
2,2,7,7-Tetramethyloctane: An isomer with methyl groups at the 2, 2, 7, and 7 positions.
2,2,3,6-Tetramethyloctane: An isomer with methyl groups at the 2, 2, 3, and 6 positions.
Uniqueness
2,2,3,7-Tetramethyloctane is unique due to its specific arrangement of methyl groups, which can result in distinct physical and chemical properties compared to other isomers. The position of the methyl groups can influence the boiling point, melting point, and reactivity of the compound in various chemical reactions.
Properties
CAS No. |
62183-78-2 |
|---|---|
Molecular Formula |
C12H26 |
Molecular Weight |
170.33 g/mol |
IUPAC Name |
2,2,3,7-tetramethyloctane |
InChI |
InChI=1S/C12H26/c1-10(2)8-7-9-11(3)12(4,5)6/h10-11H,7-9H2,1-6H3 |
InChI Key |
CPEHPCZXBBEYOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















